molecular formula C8H5N3 B1448393 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1374652-76-2

6-Ethynyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1448393
CAS No.: 1374652-76-2
M. Wt: 143.15 g/mol
InChI Key: PJVASEHHHDXQIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research from 2017 to 2021 has reported various synthetic strategies for 1H-pyrazolo[4,3-c]pyridine derivatives. These methods are categorized based on how they assemble the pyrazolopyridine system, considering their advantages and drawbacks .

Scientific Research Applications

Kinase Inhibition

6-Ethynyl-1H-pyrazolo[4,3-c]pyridine derivatives have shown potential in the realm of kinase inhibition. The pyrazolo[4,3-c]pyridine scaffold has been particularly versatile due to its ability to interact with kinases through multiple binding modes. This structural flexibility has made it a common feature in the design of kinase inhibitors, with many patents claiming its use for a broad range of kinase targets. The scaffold typically binds to the hinge region of the kinase, contributing to potency and selectivity, thus serving as a key framework in kinase inhibitor design (Wenglowsky, 2013).

Heterocyclic Chemistry

In the broader field of heterocyclic chemistry, pyrazolo[4,3-c]pyridine analogs, among others, play a significant role due to their varied biological activities and their use as synthetic intermediates in drug development. These compounds have been instrumental in the formation of metal complexes, catalysts design, and showing medicinal properties like anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, which can be related structurally to pyrazolo[4,3-c]pyridine derivatives, has been employed in various advanced chemistry and drug development investigations, highlighting the importance of such structures in organic synthesis, catalysis, and medicinal applications (Li et al., 2019).

Spin Crossover (SCO) Active Complexes

The pyrazolo[4,3-c]pyridine derivatives have been explored in the synthesis and magnetic properties of iron(II) spin crossover (SCO) active complexes. These derivatives, particularly when part of ligands that also contain pyridine or pyrazine units, have been studied for their ability to induce spin transition in iron(II) complexes. The synthesis, crystallization methods, and the impact of these processes on the SCO properties of the resultant materials have been of particular interest, showcasing the relevance of pyrazolo[4,3-c]pyridine in the development of materials with tunable magnetic properties (Olguín & Brooker, 2011).

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, structurally similar to pyrazolo[4,3-c]pyridine, has been identified as one of the privileged heterocycles in drug discovery, showing a broad range of medicinal properties such as anticancer, anti-infectious, and anti-inflammatory activities. The versatility of this scaffold highlights the potential for further exploration of pyrazolo[4,3-c]pyridine analogs in developing drug candidates, underlining the structural-activity relationship studies that have led to many lead compounds for various disease targets (Cherukupalli et al., 2017).

Multi-Component Synthesis of Fused Heterocycles

The development of fused heterocyclic compounds, including pyrazolo[4,3-c]pyridine derivatives, through multi-component reactions (MCRs) represents an atom economical, straightforward, and eco-friendly approach. These methods enable the synthesis of complex heterocycles in a single step with higher selectivity, demonstrating the role of pyrazolo[4,3-c]pyridine derivatives in facilitating access to molecular targets of interest with a wide choice of reactants. This approach underlines the creativity and potential for pyrazolo[4,3-c]pyridine derivatives in the development of new chemical entities with significant biological or material science applications (Dhanalakshmi et al., 2021).

Properties

IUPAC Name

6-ethynyl-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-7-3-8-6(4-9-7)5-10-11-8/h1,3-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVASEHHHDXQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=N1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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